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molecular formula C11H16N2O4S B8352850 1-methyl-N-[2-[(4-nitrophenyl)sulfonyl]ethyl]ethanamine

1-methyl-N-[2-[(4-nitrophenyl)sulfonyl]ethyl]ethanamine

Cat. No. B8352850
M. Wt: 272.32 g/mol
InChI Key: SKHYEHVXXDIBAM-UHFFFAOYSA-N
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Patent
US04895840

Procedure details

A solution of 2-chloroethyl-4-nitrophenylsulfone in isopropylamine is stirred at room temperature for about 72 hr. The isopropylamine is removed by evaporation, and the residue is dissolved with agitation in a mixture of methylene chloride and dilute sodium hydroxide. The methylene chloride layer is extracted with dilute sodium hydroxide, and dried over magnesium sulfate. The solvent is removed by evaporation to give 1-methyl-N-[2-[(4-nitrophenyl)sulfonyl]ethyl]ethanamine as an oil.
Name
2-chloroethyl-4-nitrophenylsulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCCC1C=C([N+]([O-])=O)C=[CH:6][C:5]=1[S:13]([C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=1CCCl)(=[O:15])=[O:14]>C(N)(C)C>[CH3:18][CH:19]([NH:22][CH2:6][CH2:5][S:13]([C:16]1[CH:17]=[CH:18][C:19]([N+:22]([O-:24])=[O:23])=[CH:20][CH:21]=1)(=[O:14])=[O:15])[CH3:20]

Inputs

Step One
Name
2-chloroethyl-4-nitrophenylsulfone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isopropylamine is removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved with agitation in a mixture of methylene chloride and dilute sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride layer is extracted with dilute sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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